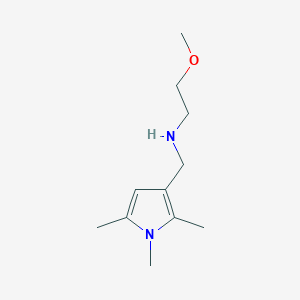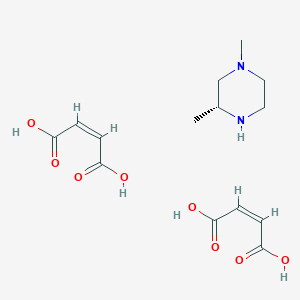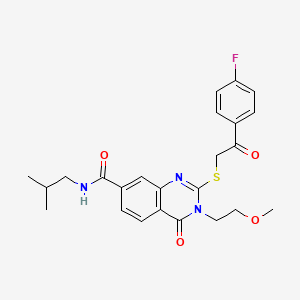![molecular formula C14H11ClN4O2 B2613203 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 1255782-22-9](/img/structure/B2613203.png)
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid” is a chemical compound with the molecular formula C14H11ClN4O2 and a molecular weight of 302.72 . It is a type of heterocyclic compound, which are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazine ring fused with a phenyl ring at the 6-position and a propanoic acid group at the 3-position . The presence of the chlorine atom on the phenyl ring may influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.50±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the retrieved data.Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, from a hydrazinyl-pyridine-carbonitrile precursor. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. The study emphasizes their potential antimicrobial and antioxidant activities Flefel et al., 2018.
Structural Analysis and DFT Calculations
Another research by Sallam et al. (2021) focused on the synthesis and structural elucidation of a compound closely related to the one of interest, highlighting its significant pharmaceutical importance. The study employed spectroscopic techniques and X-ray diffraction for structural confirmation, alongside density functional theory (DFT) calculations to explore the compound's electronic properties and intermolecular interactions Sallam et al., 2021.
Antimicrobial and Anti-inflammatory Activities
Research by Karegoudar et al. (2008) on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazines bearing a trichlorophenyl moiety, which shares a structural similarity with the compound of interest, demonstrated promising antimicrobial and anti-inflammatory activities. This underscores the potential of such compounds in developing new therapeutic agents Karegoudar et al., 2008.
Heterocyclic Synthesis
A study by Akhter et al. (2014) synthesized 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, showing anti-inflammatory activity comparable to the standard drug ibuprofen. This highlights the relevance of heterocyclic compounds in medicinal chemistry and their therapeutic potential Akhter et al., 2014.
Mechanism of Action
Target of Action
The compound “3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid” contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . .
Mode of Action
Generally, triazole compounds interact with their targets, leading to changes in the biological system .
properties
IUPAC Name |
3-[6-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-2-9(8-10)11-4-5-12-16-17-13(19(12)18-11)6-7-14(20)21/h1-5,8H,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCCHCVIIFQWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3CCC(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)

![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)



![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)